molecular formula C7H14F2O B2584672 3,3-Difluoro-2,2-dimethylpentan-1-ol CAS No. 1989671-96-6

3,3-Difluoro-2,2-dimethylpentan-1-ol

Cat. No.: B2584672
CAS No.: 1989671-96-6
M. Wt: 152.185
InChI Key: AUJKTRLKFOYXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,2-dimethylpentan-1-ol: is an organic compound with the molecular formula C7H14F2O and a molecular weight of 152.18 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone, making it a fluorinated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2-dimethylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Difluoro-2,2-dimethylpentan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in dichloromethane under reflux conditions.

Major Products Formed:

    Oxidation: Formation of 3,3-difluoro-2,2-dimethylpentan-1-one or 3,3-difluoro-2,2-dimethylpentanoic acid.

    Reduction: Formation of 3,3-difluoro-2,2-dimethylpentane.

    Substitution: Formation of 3,3-difluoro-2,2-dimethylpentyl chloride or bromide.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

    3,3-Difluoro-2,2-dimethylpropan-1-ol: Similar structure but with a shorter carbon chain.

    3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: Contains an additional fluorine atom, leading to different chemical properties.

Uniqueness: 3,3-Difluoro-2,2-dimethylpentan-1-ol is unique due to its specific fluorination pattern and carbon chain length, which impart distinct physical and chemical properties. These properties make it valuable in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-4-7(8,9)6(2,3)5-10/h10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJKTRLKFOYXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.